molecular formula C15H9F2N3O3 B2414485 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate CAS No. 851862-99-2

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate

Cat. No. B2414485
CAS RN: 851862-99-2
M. Wt: 317.252
InChI Key: BVSVSSOMSANOCG-UHFFFAOYSA-N
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Description

The compound is a derivative of benzotriazine, which is a type of heterocyclic compound. Benzotriazines are known for their wide range of applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of benzotriazine derivatives generally consists of a benzene ring fused with a triazine ring. The “4-Oxo” indicates the presence of a carbonyl group (C=O) at the 4th position of the benzotriazine ring .


Chemical Reactions Analysis

Benzotriazine derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions such as hydrolysis, reduction, and cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzotriazine derivatives can vary widely depending on their specific structure. Generally, these compounds are stable under normal conditions .

Scientific Research Applications

Toxicity Assessment and Environmental Impact

Benzotriazole derivatives, including methyl and butyl variants, have been studied for their toxicity to aquatic species, indicating their relevance in environmental safety assessments. These compounds are primarily used as corrosion inhibitors in industrial applications, including coolants and deicers, and their environmental impact is an area of active research. The study by Pillard et al. (2001) compared the toxicity of benzotriazole (BT), two methylbenzotriazole (MeBT) isomers, and butylbenzotriazole (BBT) to Microtox bacteria (Vibrio fischeri), fathead minnow (Pimephales promelas), and water flea (Ceriodaphnia dubia), showing varying degrees of toxicity across species (Pillard et al., 2001).

Chemical Synthesis and Characterization

Research on the synthesis and characterization of benzotriazole derivatives provides insights into their chemical properties and potential applications in various domains, including material science and pharmaceuticals. Studies by Cortés et al. (2013) on esters related to benzotriazoles highlight the chemical versatility and applications in designing molecules with specific properties (Cortés et al., 2013). Constantinides et al. (2016) discussed the suppression of columnar π-stacking in certain benzotriazinyl derivatives, indicating their potential use in materials science and electronics (Constantinides et al., 2016).

Environmental Persistence and Degradation

The environmental persistence and degradation mechanisms of benzotriazole derivatives are crucial for understanding their lifecycle and impact on ecosystems. Studies on the occurrence of benzotriazoles in environmental samples, such as those by Zhang et al. (2011), provide essential data on their distribution, potential sources, and degradation in sediments and sewage sludge, which is relevant for assessing the environmental footprint of related compounds (Zhang et al., 2011).

Application in Organic Synthesis

Benzotriazole derivatives are instrumental in organic synthesis, serving as intermediates or catalysts for the construction of complex molecules. The research by Katritzky et al. (2003) on novel approaches to substituted 2H-azirines using benzotriazole derivatives underscores the utility of these compounds in synthetic organic chemistry (Katritzky et al., 2003).

Mechanism of Action

The mechanism of action of benzotriazine derivatives can vary widely depending on their specific structure and the context in which they are used. For example, some benzotriazine derivatives are used as reagents in peptide synthesis .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with benzotriazine derivatives depend on their specific structure and how they are handled. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The field of benzotriazine chemistry is a dynamic and evolving area of research. Future directions may include the development of new synthetic methods, the exploration of new reactions, and the discovery of new applications .

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N3O3/c16-11-6-5-9(7-12(11)17)15(22)23-8-20-14(21)10-3-1-2-4-13(10)18-19-20/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSVSSOMSANOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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